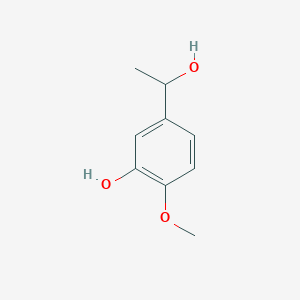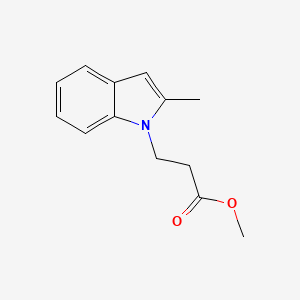
Ethyl 7-ethoxyquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-ethoxyquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a structure that is widely found in nature and known for its significant biological activity. This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves the reaction of quinoline with ethyl chloroformate and ethanol under basic conditions. Here is a general synthetic route:
Starting Materials: Quinoline, ethyl chloroformate, ethanol, sodium bicarbonate.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using larger reactors for the reaction.
- Employing continuous flow techniques to enhance efficiency.
- Utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-ethoxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 7-ethoxyquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 7-ethoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 7-ethoxyquinoline-8-carboxylate is unique compared to other quinoline derivatives due to its specific ethoxy and carboxylate functional groups. Similar compounds include:
- Ethyl 2-ethoxyquinoline-1-carboxylate
- N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
- Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 7-ethoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
IYPHDANMLUKQIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)


![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


